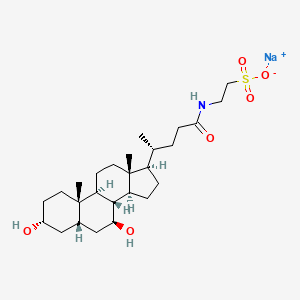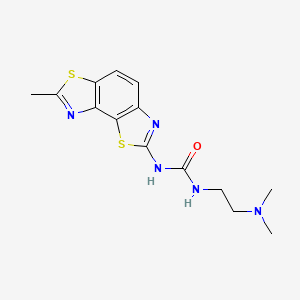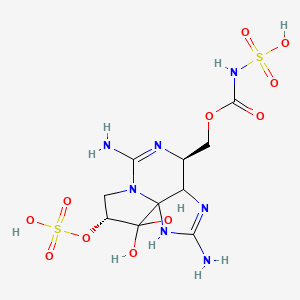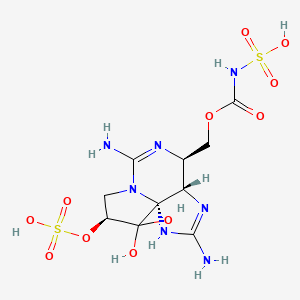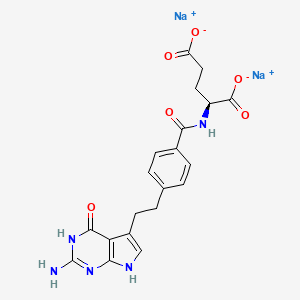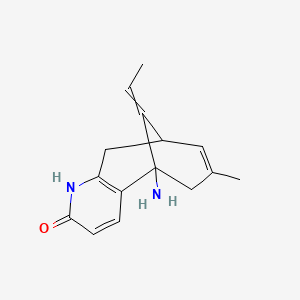
ヒペリジンA
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Huperzine A is a naturally occurring sesquiterpene alkaloid compound found in the firmoss Huperzia serrata and other Huperzia species . It has been traditionally used in Chinese medicine for its potential therapeutic effects, particularly in treating neurological conditions such as Alzheimer’s disease . Huperzine A is known for its ability to inhibit the enzyme acetylcholinesterase, which leads to increased levels of the neurotransmitter acetylcholine in the brain .
科学的研究の応用
Huperzine A has been extensively studied for its potential therapeutic applications. It is primarily investigated for its neuroprotective effects and its ability to enhance cognitive function . In Alzheimer’s disease research, Huperzine A has shown promise in improving memory and cognitive abilities by inhibiting acetylcholinesterase and modulating amyloid precursor protein proteolysis and tau protein conformation .
In addition to its use in neurology, Huperzine A is also explored for its anti-inflammatory, antinociceptive, and anticonvulsant properties . These properties make it a valuable compound in various fields of medicine and biology.
作用機序
Target of Action
Huperzine-A (HupA) is a naturally occurring sesquiterpene alkaloid found in the extracts of the firmoss Huperzia serrata . The primary target of HupA is the enzyme acetylcholinesterase (AChE) . AChE is responsible for the breakdown of acetylcholine, a neurotransmitter involved in memory and learning . By inhibiting AChE, HupA increases the levels of acetylcholine in the brain . HupA also enhances dopamine in areas of the brain responsible for learning, memory, and executive functions .
Mode of Action
HupA acts as a slow reversible inhibitor of AChE . This means it binds to AChE and reduces its activity over time, leading to increased levels of acetylcholine in the brain . This increase in acetylcholine can enhance cognitive function and memory . HupA also interacts with blood-thinning drugs and may result in a heightened risk of bleeding .
Biochemical Pathways
HupA affects several biochemical pathways. It has been found to regulate the Wnt signaling pathway , which plays a crucial role in cell growth and differentiation . HupA also affects the processing of the amyloid precursor protein (APP) , reducing the accumulation of amyloid-β peptide (Aβ), a key player in the pathogenesis of Alzheimer’s disease . Additionally, HupA has been shown to modulate the phosphorylation of HSP27 and activate the antiapoptotic signaling pathway .
Pharmacokinetics
It is known that hupa is an unsaturated sesquiterpene alkaloid compound that effectively crosses theblood-brain barrier (BBB) . It has a half-life of approximately 4-5 hours in the bloodstream, reaching a peak concentration at approximately 60 minutes in humans .
Result of Action
The action of HupA leads to several molecular and cellular effects. It provides significant neuroprotective properties , including the reduction of pro-inflammatory cytokines, inhibition of the activation of microglia (immune cells in the brain), and suppression of the production of nitric oxide, a molecule involved in inflammation . These effects contribute to the potential of HupA as a therapeutic agent for neurodegenerative diseases like Alzheimer’s disease .
Action Environment
The action, efficacy, and stability of HupA can be influenced by various environmental factors. It’s important to note that the effectiveness of HupA can vary among individuals due to factors such as genetics, age, health status, and the presence of other medications .
生化学分析
Biochemical Properties
Huperzine-A plays a significant role in biochemical reactions, particularly as an inhibitor of the enzyme acetylcholinesterase . This interaction with acetylcholinesterase is critical for its therapeutic effects, as it helps increase the levels of acetylcholine, a neurotransmitter, in the brain .
Cellular Effects
Huperzine-A has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it interacts with molecular signaling avenues such as the Wnt signaling and the pre- and post-synaptic region mechanisms .
Molecular Mechanism
The mechanism of action of Huperzine-A is primarily through its inhibitory effects on acetylcholinesterase . By binding to this enzyme, Huperzine-A prevents the breakdown of acetylcholine, thereby increasing its levels in the brain. This increase in acetylcholine levels can enhance cognitive function and memory .
Temporal Effects in Laboratory Settings
The effects of Huperzine-A have been studied both in vitro and in vivo . It has been found to have a half-life of approximately 5 hours in the bloodstream, reaching a peak concentration at approximately 60 minutes in humans .
Dosage Effects in Animal Models
The effects of Huperzine-A vary with different dosages in animal models . It has been found to have therapeutic potential at certain dosages, while high doses may lead to toxic or adverse effects .
Metabolic Pathways
Huperzine-A is involved in several metabolic pathways. It interacts with enzymes such as acetylcholinesterase and impacts metabolic flux and metabolite levels .
Transport and Distribution
Huperzine-A is transported and distributed within cells and tissues. It effectively crosses the blood-brain barrier, which allows it to exert its effects in the brain .
Subcellular Localization
The subcellular localization of Huperzine-A is primarily in the synaptic cleft, where it binds to acetylcholinesterase and inhibits its activity . This inhibition of acetylcholinesterase leads to increased levels of acetylcholine in the synaptic cleft, enhancing neurotransmission .
準備方法
Synthetic Routes and Reaction Conditions: Huperzine A can be synthesized through several complex chemical reactions that include cyclization, oxidation, and reduction processes . One method involves the use of a chiral acid to form a chiral acid salt, which is then recrystallized with an organic solvent and desalted with an alkali to obtain optically pure (-)-huperzine A .
Industrial Production Methods: Industrial production of Huperzine A often involves extraction from natural sources such as Huperzia serrata. The process includes ultrasonic extraction with a tartaric acid solution, followed by filtration, chloroform extraction, and crystallization . This method ensures high purity and yield of the compound.
化学反応の分析
Types of Reactions: Huperzine A undergoes various chemical reactions, including cyclization, oxidation, and reduction . These reactions are crucial for its synthesis and modification.
Common Reagents and Conditions: Common reagents used in the synthesis of Huperzine A include chiral acids, organic solvents, and alkalis . The conditions often involve controlled temperatures and pressures to ensure the desired chemical transformations.
Major Products Formed: The major product formed from these reactions is optically pure (-)-huperzine A, which is the active form of the compound .
類似化合物との比較
Huperzine A is often compared with other acetylcholinesterase inhibitors such as galantamine and donepezil . While all these compounds share a similar mechanism of action, Huperzine A is unique due to its natural origin and its additional NMDA receptor antagonistic properties . Other similar compounds include serrat-14-en-3β,21α,29-triol and 5,5′-dihydroxy-2′,4′-dimethoxyflavone-7-O-β-d-(6″-O-Z-p-coumaroyl)-glucopyranoside, which are also derived from Huperzia species .
特性
| Huperzine A has been found to be an inhibitor of the enzyme acetylcholinesterase. This is the same mechanism of action of pharmaceutical drugs such as [galantamine] and [donepezil] used to treat Alzheimer's disease. | |
CAS番号 |
120786-18-7 |
分子式 |
C15H18N2O |
分子量 |
242.32 g/mol |
IUPAC名 |
(1S,9R)-1-amino-13-ethylidene-11-methyl-6-azatricyclo[7.3.1.02,7]trideca-2(7),3,10-trien-5-one |
InChI |
InChI=1S/C15H18N2O/c1-3-11-10-6-9(2)8-15(11,16)12-4-5-14(18)17-13(12)7-10/h3-6,10H,7-8,16H2,1-2H3,(H,17,18)/t10-,15-/m0/s1 |
InChIキー |
ZRJBHWIHUMBLCN-BONVTDFDSA-N |
SMILES |
CC=C1C2CC3=C(C1(CC(=C2)C)N)C=CC(=O)N3 |
異性体SMILES |
CC=C1[C@@H]2CC3=C([C@@]1(CC(=C2)C)N)C=CC(=O)N3 |
正規SMILES |
CC=C1C2CC3=C(C1(CC(=C2)C)N)C=CC(=O)N3 |
melting_point |
217-219 °C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



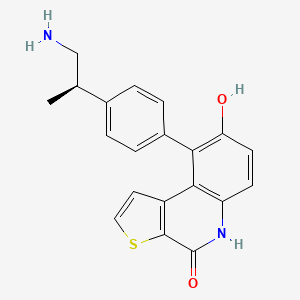

![(S*,R*)-2-[(4-Hydroxy-4-phenyl-1-piperidinyl)methyl]-1-(4-methylphenyl)-cyclopropanecarboxylic acid methyl ester](/img/structure/B1139268.png)

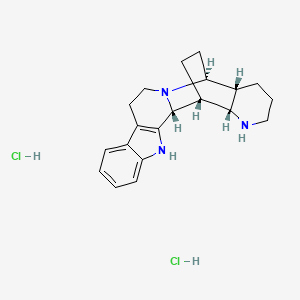
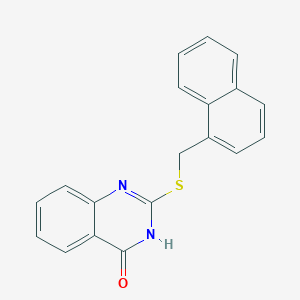
![[(2R,3R,4S,6S,8R,9R,13S,16S,18R)-11-ethyl-8,9-dihydroxy-4,6,16,18-tetramethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl]methyl 2-[(3S)-3-methyl-2,5-dioxopyrrolidin-1-yl]benzoate;perchloric acid](/img/structure/B1139275.png)
